Cas no 944901-61-5 (1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid)

1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a 3-methoxyphenyl group and a carboxylic acid functionality. This structure imparts versatility in synthetic applications, particularly as a building block in medicinal chemistry and materials science. The presence of both the triazole and carboxylic acid moieties enables diverse reactivity, facilitating conjugation, coordination, or further derivatization. The methoxy group enhances solubility and electronic properties, making it suitable for use in ligand design or as an intermediate in pharmaceutical synthesis. Its well-defined chemical properties ensure consistent performance in research and industrial applications.
1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid structure
944901-61-5 structure
Product Name:1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No:944901-61-5
MF:C10H9N3O3
MW:219.196761846542
MDL:MFCD10696380
CID:4666685
PubChem ID:28743247
Update Time:2025-05-21

1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
    • 1H-1,2,3-Triazole-4-carboxylic acid, 1-(3-methoxyphenyl)-
    • tert-butyl 3-allyl-3-hydroxyazetidine-63-carboxylate
    • MDL: MFCD10696380
    • Inchi: 1S/C10H9N3O3/c1-16-8-4-2-3-7(5-8)13-6-9(10(14)15)11-12-13/h2-6H,1H3,(H,14,15)
    • InChI Key: HDECHAANEPCLLO-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=CC(OC)=C2)C=C(C(O)=O)N=N1

1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid Pricemore >>

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Additional information on 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Research Brief on 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 944901-61-5)

1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 944901-61-5) is a triazole-based compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential. The compound's unique structural features, including the triazole ring and methoxyphenyl moiety, make it a promising scaffold for the development of novel bioactive molecules.

Recent studies have explored the synthetic pathways for 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, with an emphasis on optimizing yield and purity. One notable approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which efficiently constructs the triazole ring. Researchers have also investigated the compound's reactivity, demonstrating its utility as a building block for more complex structures. These synthetic advancements are critical for scaling up production and facilitating further pharmacological studies.

In terms of biological activity, 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has shown promising results in preliminary screenings. Its triazole core is known to interact with various biological targets, including enzymes and receptors, making it a versatile candidate for drug development. Recent in vitro studies have highlighted its potential as an inhibitor of key enzymes involved in inflammatory pathways, suggesting possible applications in treating chronic inflammatory diseases. Additionally, its structural similarity to known pharmacophores has spurred interest in its anticancer properties.

The therapeutic potential of this compound is further underscored by its pharmacokinetic properties. Early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) studies indicate favorable bioavailability and metabolic stability, which are essential for clinical translation. Researchers are now exploring derivative compounds to enhance efficacy and reduce potential side effects. These efforts are part of a broader trend in medicinal chemistry to leverage triazole-based scaffolds for innovative therapeutics.

Looking ahead, the development of 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives is expected to benefit from advances in computational chemistry and high-throughput screening. These technologies can accelerate the identification of optimal structural modifications and target interactions. Collaborative efforts between academia and industry will be crucial to advancing this compound from the bench to the clinic. As research progresses, this molecule may emerge as a key player in the next generation of small-molecule drugs.

In conclusion, 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid represents a compelling area of research in the intersection of chemistry and biology. Its synthetic accessibility, biological activity, and therapeutic potential position it as a valuable candidate for further investigation. Continued exploration of its mechanisms of action and optimization of its pharmacological profile will be essential to unlocking its full potential in drug discovery and development.

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